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molecular formula C7H6ClNO2 B592625 6-Chloro-2-methylnicotinic acid CAS No. 137129-98-7

6-Chloro-2-methylnicotinic acid

Cat. No. B592625
M. Wt: 171.58
InChI Key: SGHDEIVHYSOLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

Methyl 6-chloro-2-methylnicotinate (Example 423, Step 2) (900 mg, 4.85 mmol) was taken up in 2-methylpropan-2-ol (48.5 ml) and methanol (48.5 ml) and aqueous 1 molar potassium hydroxide (24.2 ml, 24.2 mmol) was added. The resulting slurry was heated at 60° C. for 4 hours, cooled to room temperature, and hydrochloric acid (1 M in water, 24.2 mL, 24.2 mmol) was added dropwise. The solution was then concentrated under reduced pressure until to afford a white solid, which was taken up in methanol and concentrated under reduced pressure. Water and ethyl acetate were added and the layers were separated. The aqueous layer was extracted with ethyl acetate three times. The combined organic layers were concentrated under reduced pressure to afford the title compound.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step Two
Quantity
48.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
24.2 mL
Type
reactant
Reaction Step Five
Quantity
48.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([CH3:12])[N:3]=1.[OH-].[K+].Cl>CC(O)(C)C.CO>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
ClC1=NC(=C(C(=O)OC)C=C1)C
Step Two
Name
Quantity
24.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
48.5 mL
Type
solvent
Smiles
CC(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
24.2 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
48.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure until
CUSTOM
Type
CUSTOM
Details
to afford a white solid, which
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate three times
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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